N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones and features a benzofuran moiety. The compound is characterized by its unique structural elements, including a pyridine ring and a hydrazide functional group. It is noteworthy for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide can be classified as:
The synthesis of N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide typically involves multi-step organic reactions.
The reaction mechanism generally involves:
The molecular structure of N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide can be represented using various structural formulas.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O6 |
| Molecular Weight | 329.31 g/mol |
| InChI Key | OWJIRJKWNACNCI-UHFFFAOYSA-N |
| SMILES | COc1ccc2C(NC(=O)N)OC(c2c1OC)=O |
The structure features a benzofuran core with methoxy groups and a pyridine ring attached through a hydrazone linkage.
N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide can participate in various chemical reactions due to its functional groups.
These reactions are typically monitored using spectroscopic methods such as NMR or IR spectroscopy to confirm product formation and purity.
The mechanism of action for N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide is not fully elucidated but may involve:
Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting potential therapeutic roles for this compound.
Understanding the physical and chemical properties of N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide is crucial for its application in research.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents (e.g., ethanol) |
| Appearance | Crystalline solid |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong acids/bases |
Relevant analyses such as spectroscopy (NMR, IR) provide insights into these properties.
N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide has several scientific uses:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9